molecular formula C17H17ClN2O2 B5563738 N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B5563738
M. Wt: 316.8 g/mol
InChI Key: RDJGVKTUWDSAKZ-YBFXNURJSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(4-ethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenyl and ethylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmacological research.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or other proteins, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the ethylphenoxy group, in particular, distinguishes it from other similar compounds and may contribute to its distinct biological activity and reactivity.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGVKTUWDSAKZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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